1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate
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Overview
Description
1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl and methyl groups in its structure can influence its chemical reactivity and physical properties.
Preparation Methods
The synthesis of 1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce waste .
Chemical Reactions Analysis
1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets. The presence of the pyrrolo[2,3-c]pyridine core allows it to bind to various enzymes and receptors, influencing their activity. The tert-butyl and methyl groups can modulate the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate include:
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
These compounds share a similar pyrrolo[2,3-c]pyridine core but differ in the substituents attached to the core structure. The unique combination of tert-butyl and methyl groups in this compound gives it distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl pyrrolo[2,3-c]pyridine-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-6-5-9-7-10(12(17)19-4)15-8-11(9)16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOOZMLSAPETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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